molecular formula C16H19FN4O2S B2799968 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine CAS No. 2380060-28-4

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine

Cat. No.: B2799968
CAS No.: 2380060-28-4
M. Wt: 350.41
InChI Key: SMSNGTSJAVIAGR-UHFFFAOYSA-N
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Description

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethanesulfonyl group, a fluorine atom, and a phenyl group attached to a pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfonyl group results in sulfone derivatives, while nucleophilic substitution can yield various substituted pyrimidines with potential biological activity.

Scientific Research Applications

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group enhances its solubility and reactivity, while the fluorine atom contributes to its stability and bioactivity. These features make it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-2-24(22,23)21-10-8-20(9-11-21)16-14(17)15(18-12-19-16)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSNGTSJAVIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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